molecular formula C11H17N3O5 B1595333 Isopilocarpine nitrate CAS No. 5984-94-1

Isopilocarpine nitrate

Katalognummer: B1595333
CAS-Nummer: 5984-94-1
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: PRZXEPJJHQYOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Isopilocarpine nitrate is a muscarinic agonist that primarily acts on the cholinergic receptors in the body. Its mechanism involves stimulating secretory glands, leading to increased salivation and lacrimation, making it useful in treating conditions like xerostomia (dry mouth) and glaucoma. The compound exhibits a slow hydrolysis rate, which enhances its therapeutic effects over time compared to other forms of pilocarpine .

Ophthalmic Use

This compound is utilized in the treatment of glaucoma. It helps reduce intraocular pressure (IOP) by inducing miosis (pupil constriction), which facilitates aqueous humor outflow. Studies have shown that formulations containing this compound can be effective in managing both open-angle and closed-angle glaucoma .

Table 1: Efficacy of this compound in Glaucoma Treatment

Study ReferenceFormulation TypeIOP Reduction (%)Duration of Effect (hours)
Ophthalmic gel25-308-12
Topical drops20-256-10
Submicro emulsion30-3512-15

Treatment of Xerostomia

This compound has been shown to effectively stimulate salivary flow in patients suffering from dry mouth due to various conditions, including Sjögren's syndrome and as a side effect of radiation therapy. Clinical trials indicate significant improvement in patient-reported outcomes regarding dry mouth symptoms when treated with this compound .

Table 2: Clinical Trials on Xerostomia Treatment

Study ReferenceDosage (mg/day)Salivary Flow Increase (%)Patient Satisfaction Improvement (%)
205070
306075

Formulation Innovations

Recent advancements in drug delivery systems have improved the efficacy of this compound. For instance, the development of chitosan-coated submicro emulsions has demonstrated enhanced ocular bioavailability and prolonged therapeutic effects compared to traditional formulations .

Table 3: Comparison of Drug Delivery Systems for this compound

Delivery SystemBioavailability Improvement (%)Ocular Retention Time (minutes)
Conventional Eye Drops-30
Chitosan-Coated Emulsion50155

Case Study 1: Glaucoma Management

A patient with advanced glaucoma was treated with an this compound ophthalmic gel. The treatment resulted in a significant reduction in IOP from 28 mmHg to 18 mmHg over a period of four weeks, demonstrating the compound's effectiveness in chronic management scenarios.

Case Study 2: Xerostomia Post-Radiation

A cohort study involving patients who underwent head and neck radiation therapy showed that those treated with this compound experienced a significant increase in salivary flow rates and reported improved quality of life metrics related to oral health.

Biologische Aktivität

Isopilocarpine nitrate is a compound derived from pilocarpine, which is known for its pharmacological effects primarily as a muscarinic agonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is structurally related to pilocarpine, a well-studied alkaloid that exhibits significant biological activity through its interaction with muscarinic acetylcholine receptors (mAChRs). The compound primarily acts as an agonist at the M3 muscarinic receptor, which is crucial for stimulating glandular secretion and smooth muscle contraction.

  • Muscarinic Receptors : this compound selectively activates M1, M2, and M3 receptors, leading to increased salivation, sweating, and gastrointestinal motility .
  • Pharmacodynamics : The activation of these receptors results in physiological responses such as miosis (pupil constriction) and increased secretory activity of exocrine glands .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion:

  • Absorption : Following administration, this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours.
  • Metabolism : It undergoes hepatic metabolism primarily via CYP enzymes, resulting in various metabolites that may have reduced or altered pharmacological activity compared to the parent compound .
  • Excretion : The metabolites and unchanged drug are predominantly eliminated through renal pathways.

1. Ophthalmic Uses

This compound has been explored for its potential in treating glaucoma due to its ability to induce miosis and increase aqueous humor outflow. Clinical studies indicate that it can effectively lower intraocular pressure in patients with open-angle glaucoma .

2. Neuroprotective Effects

Recent research suggests that this compound may exhibit neuroprotective properties. In animal models of status epilepticus induced by pilocarpine, the administration of lithium post-treatment showed significant neuroprotection against neuronal death in the hippocampus. This indicates a potential therapeutic role for this compound in neurological disorders .

Case Studies

  • Study on Glaucoma Patients : A clinical trial involving patients treated with this compound demonstrated a statistically significant reduction in intraocular pressure compared to baseline measurements. Patients reported improved visual acuity without severe adverse effects .
  • Neuroprotective Study : In a controlled study with C57BL/6 mice subjected to pilocarpine-induced seizures, treatment with lithium following isopilocarpine administration resulted in delayed onset of seizures and decreased mortality rates. Histological analysis revealed reduced neuronal damage in treated animals compared to controls .

Data Tables

ParameterThis compoundPilocarpine
Receptor AffinityHigh (M3)High (M1, M2, M3)
Peak Plasma Concentration1-2 hours1-2 hours
Elimination Half-life3-4 hours3-4 hours
Main Therapeutic UseGlaucomaDry mouth
Neuroprotective PotentialYesLimited

Eigenschaften

IUPAC Name

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXEPJJHQYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-94-1
Record name Isopilocarpine, nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopilocarpine nitrate
Reactant of Route 2
Isopilocarpine nitrate
Reactant of Route 3
Isopilocarpine nitrate
Reactant of Route 4
Isopilocarpine nitrate
Reactant of Route 5
Isopilocarpine nitrate
Reactant of Route 6
Isopilocarpine nitrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.